"2-(2-Bromophenyl)propan-2-amine hydrochloride" properties
"2-(2-Bromophenyl)propan-2-amine hydrochloride" properties
An In-depth Technical Guide to 2-(2-Bromophenyl)propan-2-amine Hydrochloride
This document provides a comprehensive technical overview of 2-(2-Bromophenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative. As a compound of interest for researchers in neuropharmacology and medicinal chemistry, this guide synthesizes available data with inferred scientific principles to offer a robust resource for its synthesis, characterization, and potential pharmacological evaluation.
Compound Identification and Physicochemical Profile
2-(2-Bromophenyl)propan-2-amine hydrochloride is the hydrochloride salt of a tertiary amine featuring a brominated phenyl ring. Its core structure is related to a class of compounds known for their psychoactive properties. The strategic placement of the bromine atom at the ortho position of the phenyl ring is anticipated to significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets compared to its isomers or unsubstituted parent compounds.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-bromophenyl)propan-2-amine;hydrochloride | [1] |
| Synonyms | 2-Bromo-alpha,alpha-dimethylbenzylamine hydrochloride, 2-(2-Bromophenyl)propan-2-amine HCl | [1][2] |
| CAS Number | 1087723-47-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃BrClN | [2][3][4] |
| Molecular Weight | 250.56 g/mol | [1] |
| Parent Compound | 2-(2-Bromophenyl)propan-2-amine (CAS: 173026-23-8) | [1] |
| Typical Purity | ≥95% | [4] |
| Recommended Storage | Inert atmosphere, Room Temperature | [4][5] |
Synthesis and Purification: A Proposed Pathway
While specific synthesis literature for 2-(2-Bromophenyl)propan-2-amine hydrochloride is sparse, a logical and efficient synthetic route can be devised based on established organic chemistry principles, starting from 2-bromobenzonitrile. The causality behind this proposed multi-step synthesis is to build the core structure methodically, ensuring high yields and manageable purification steps.
The proposed pathway involves a Grignard reaction to form the tertiary carbon center, followed by a Ritter reaction to introduce the amine functionality, and finally, salt formation.
Caption: Proposed synthetic workflow for 2-(2-Bromophenyl)propan-2-amine HCl.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(2-Bromophenyl)propan-2-amine hydrochloride from 2-bromobenzonitrile.
Step 1 & 2: Synthesis of 2-(2-Bromophenyl)propan-2-ol
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To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).
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Slowly add methyl bromide to initiate the formation of the Grignard reagent (Methylmagnesium Bromide).
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Cool the Grignard solution to 0°C and add a solution of 2-bromobenzonitrile in anhydrous THF dropwise. Rationale: This initial addition forms a ketone intermediate.
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Allow the reaction to warm to room temperature and stir until the nitrile is consumed (monitored by TLC).
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Add a second equivalent of the Grignard reagent to react with the ketone, forming the tertiary alkoxide.
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Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.[6]
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Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-bromophenyl)propan-2-ol.[6]
Step 3: Synthesis of 2-(2-Bromophenyl)propan-2-amine (Free Base)
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Dissolve the crude tertiary alcohol from the previous step in acetonitrile.
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Slowly add concentrated sulfuric acid at 0°C. Rationale: This initiates the Ritter reaction, where the carbocation formed from the alcohol is trapped by the nitrile solvent.
-
Stir the reaction at room temperature until the alcohol is consumed.
-
Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to hydrolyze the resulting N-tert-butylacetamide intermediate.
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Extract the product with dichloromethane, dry the organic phase, and evaporate the solvent to yield the free base amine.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the crude 2-(2-bromophenyl)propan-2-amine in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in ether (2M) dropwise while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to achieve high purity.
Analytical Characterization
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound. Each technique provides orthogonal information, ensuring a comprehensive characterization.
Caption: Workflow for the analytical characterization of the final product.
Protocol: High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the final product.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Inject 10 µL into the HPLC system.
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Run the gradient method over 20-30 minutes.
-
Integrate the peak areas to calculate the percentage purity.
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Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Objective: To confirm the molecular weight of the parent amine.
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Methodology: Utilize the same LC method as above, coupled to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
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Expected Result: A prominent peak at m/z corresponding to the [M+H]⁺ ion of the free base (C₉H₁₂BrN), confirming the molecular weight of 214.02 (for ⁷⁹Br) and 216.02 (for ⁸¹Br) in an approximate 1:1 isotopic pattern.
Inferred Pharmacological Profile and Mechanism of Action
Hypothesized Mechanism of Action
Structurally, the compound is an analog of other psychoactive phenethylamines known to act as stimulants.[7][8] The primary mechanism is likely the modulation of dopamine (DA) and norepinephrine (NE) levels in the synaptic cleft. This can occur through two principal mechanisms:
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Reuptake Inhibition: The compound may bind to and block the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the re-clearance of these neurotransmitters from the synapse and prolonging their action.
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Releasing Agent: Alternatively, it may act as a substrate for these transporters, being taken up into the presynaptic terminal and promoting the reverse transport (efflux) of DA and NE.[7]
Given its structural relationship to catecholaminergic activity enhancers (CAEs), it may enhance the impulse-driven release of these neurotransmitters.[9][10]
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